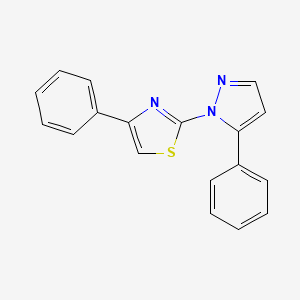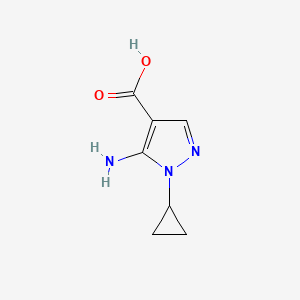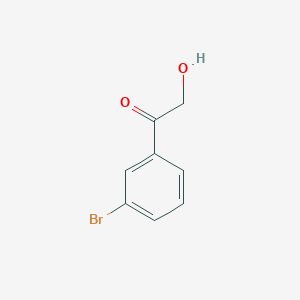
1-(3-Bromophenyl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-hydroxyethan-1-one is a chemical compound with the molecular formula C8H7BrO. It is also known by other names such as Acetophenone, 3’-bromo-; m-Bromoacetophenone; 3-Bromoacetophenone; 3’-Bromoacetophenone .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the structure of a similar compound, a β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.045 .Aplicaciones Científicas De Investigación
Synthesis and Anesthetic Properties
- The compound has been investigated for its role in the synthesis of potential intravenous anesthetics. Specifically, research has explored the synthesis of arylpropanonamines and their quaternary salts, which are derived from compounds like 1-(3-Bromophenyl)-2-hydroxyethan-1-one (Stenlake, Patrick, & Sneader, 1989).
Organic Synthesis and Antimicrobial Activity
- In organic chemistry, this compound serves as a precursor in the synthesis of benzimidazoles and other heterocyclic compounds, which have shown potent antimicrobial activities (Zhao, Lu, Lu, Xin, & Li, 2012).
Catalysts in Chemical Reactions
- Its derivatives have been used in copper-catalyzed reactions, such as hydroxylation and oxidative cycloetherification, under specific conditions like microwave irradiation. This has implications for efficient synthesis in organic chemistry (Xu, Zhang, Wang, Wang, & Zou, 2015).
Molecular Structure and Characterization
- The structural studies of its derivatives, such as 1-(2-hydroxy-4-bromophenyl)-4-methyl-4-imidazolin-2-ones, have been conducted to understand their molecular arrangements and interactions. This research is crucial for the development of new materials and drugs (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).
Development of New Materials
- In the field of materials science, its derivatives have been investigated for the synthesis of novel dendrimers, which are hyperbranched polymers with potential applications in nanotechnology and materials science (Percec, Chu, & Kawasumi, 1994).
Transition Metal Complex Synthesis
- Its derivatives have also been used in synthesizing transition metal complexes, which have shown antimicrobial properties. This research contributes to the field of medicinal chemistry and bioinorganic chemistry (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Direcciones Futuras
The future directions for the study of 1-(3-Bromophenyl)-2-hydroxyethan-1-one could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. Further studies could also explore its potential applications in various fields .
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target mitogen-activated protein kinase 10 .
Biochemical Pathways
Based on the target of the similar compound mentioned above, it can be inferred that it might influence pathways related to mitogen-activated protein kinase 10 .
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Análisis Bioquímico
Biochemical Properties
1-(3-Bromophenyl)-2-hydroxyethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Furthermore, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in alterations in cellular processes, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific cellular sites, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPGWSYMLTIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)



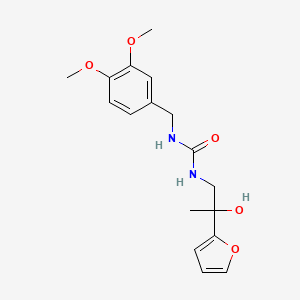
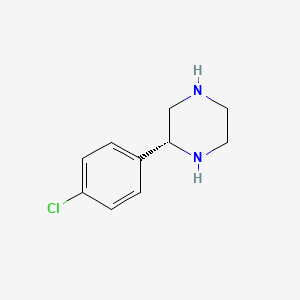
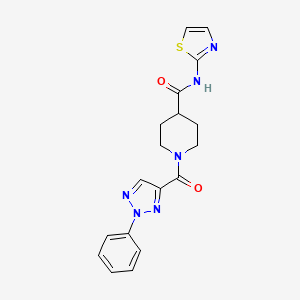
![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)
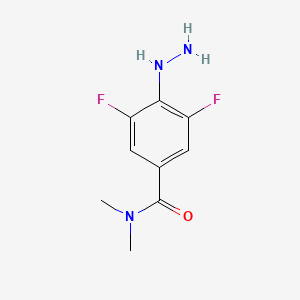
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)
